molecular formula C15H14N2O2 B2385256 N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide CAS No. 2305542-23-6

N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide

Cat. No. B2385256
M. Wt: 254.289
InChI Key: LCWOJXWZSVGWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MPPE has gained attention due to its promising pharmacological properties and its potential to be used as a lead compound for drug development.

Mechanism Of Action

The mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to inhibit the expression of various oncogenes and to activate tumor suppressor genes, which suggests that it may have a broad spectrum of activity against different types of cancer.

Biochemical And Physiological Effects

N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anticancer properties. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. In addition, N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to have a positive effect on glucose metabolism, which suggests that it may have potential as a treatment for diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. One area of interest is the development of analogs of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide that have improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide, which may lead to the development of more specific and effective cancer therapies. Additionally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide involves the reaction of 2-methoxy-5-bromopyridine-4-carboxaldehyde with 4-aminoacetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with propargylamine in the presence of a catalyst to yield N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide. This method has been reported to yield high purity and high yield of N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide.

Scientific Research Applications

N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2-methoxy-5-pyridin-4-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-15(18)17-13-10-12(4-5-14(13)19-2)11-6-8-16-9-7-11/h3-10H,1H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWOJXWZSVGWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxy-5-pyridin-4-ylphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.